Diethyl (2-Bromo-4-chlorophenyl)phosphonate
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Overview
Description
Diethyl (2-Bromo-4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Bromo-4-chlorophenyl)phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 2-bromo-4-chlorobenzyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-Bromo-4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl phosphonates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced phosphonate derivatives.
Scientific Research Applications
Diethyl (2-Bromo-4-chlorophenyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2-Bromo-4-chlorophenyl)phosphonate involves its interaction with molecular targets through its reactive phosphonate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved often include enzyme inhibition or modification of protein functions .
Comparison with Similar Compounds
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a different alkyl chain length.
Diethyl (2-Bromoethyl)phosphonate: Similar but with a different substitution pattern on the phenyl ring.
Properties
Molecular Formula |
C10H13BrClO3P |
---|---|
Molecular Weight |
327.54 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13BrClO3P/c1-3-14-16(13,15-4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4H2,1-2H3 |
InChI Key |
LQUMOKFPBREFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Cl)Br)OCC |
Origin of Product |
United States |
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